(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
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Description
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Alkylation Methods
Alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate, similar in structure to the target compound, is achieved using halohydrocarbons as alkylating agents, highlighting a method for synthesizing similar compounds (Tang Gui-hong, 2010).
Photopolymerization Studies
Research on similar molecules, such as alkoxyamines with chromophore groups, demonstrates their potential in photoiniferter applications and UV irradiation-induced radical generation, which can be relevant to the target compound's potential in photopolymerization (Y. Guillaneuf et al., 2010).
Heterocyclic System Synthesis
Heterocyclic Compounds
The synthesis of methyl 2-[bis(acetyl)ethenyl]aminopropenoate, structurally related to the target compound, is used to produce heterocyclic systems, suggesting potential applications in similar synthetic pathways for the target molecule (Lovro Selič & B. Stanovnik, 1997).
Anticancer Research
Amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to the target compound, have been studied for their in vitro cytotoxicity against various human tumor cell lines, indicating a potential research area in anticancer applications (T. S. Basu Baul et al., 2009).
Nonlinear Optical Materials
- Optical Applications: Research on mixed methyl-(2,4-dinitrophenyl)-aminopropanoate crystals, which share a similar structure, suggests potential applications in nonlinear optics, as these materials demonstrate specific optical properties under laser irradiation (S. M. Rao et al., 1991).
Pharmaceutical Synthesis
- Synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid: This compound, synthesized from a structurally related precursor, highlights the complex synthesis pathways that can be relevant for producing pharmaceuticals or intermediates (Su Wei-ke, 2008).
Antibacterial Activity Studies
- Antibacterial Research: Synthesis and evaluation of 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides, structurally similar to the target compound, have shown promising results in antibacterial activity, suggesting potential for antimicrobial applications (A. U. Isakhanyan et al., 2014).
Properties
IUPAC Name |
methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZEYFSFLUJDE-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.